molecular formula C7H4N4O2 B7883128 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid CAS No. 94512-79-5

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid

Cat. No.: B7883128
CAS No.: 94512-79-5
M. Wt: 176.13 g/mol
InChI Key: PBZBSLKCNJBXJF-UHFFFAOYSA-N
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Description

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is a heterocyclic compound that features an imidazole ring substituted with cyano groups at the 4 and 5 positions, and an acetic acid moiety at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of imidazole derivatives can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be conducted in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the cyano groups or other functional groups present in the molecule.

    Substitution: The imidazole ring can participate in substitution reactions, where the cyano groups or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized imidazole compounds.

Scientific Research Applications

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano groups and acetic acid moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzoic acid
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 4,5-diphenyl-1H-imidazol-2-yl derivatives

Uniqueness

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid is unique due to the presence of cyano groups at the 4 and 5 positions of the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of the imidazole ring with the acetic acid moiety also provides distinct properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(4,5-dicyanoimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O2/c8-1-5-6(2-9)11(4-10-5)3-7(12)13/h4H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBSLKCNJBXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)O)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678872
Record name (4,5-Dicyano-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94512-79-5
Record name (4,5-Dicyano-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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